6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine
説明
特性
IUPAC Name |
6-chloro-8-piperazin-1-ylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5/c11-8-7-16-6-3-13-9(16)10(14-8)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSQRDZZRTWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN3C2=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511233 | |
| Record name | 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77111-80-9 | |
| Record name | 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Key challenges include regioselectivity and byproduct formation. Patent EP0013914B1 highlights the use of catalytic potassium iodide to enhance substitution efficiency, achieving yields of 68–72%. Purity is confirmed via high-performance liquid chromatography (HPLC), with retention times matching reference standards.
Iodine-Catalyzed One-Pot Three-Component Synthesis
Recent advances leverage iodine-catalyzed condensations for streamlined synthesis. As demonstrated by RSC advances, a one-pot reaction combines 2-aminopyrazine, chloroacetaldehyde, and tert-butyl isocyanide in ethanol at 80°C. Iodine (10 mol%) facilitates [4 + 1] cycloaddition, forming the imidazo[1,2-a]pyrazine scaffold. Post-synthetic modification introduces the piperazine group via Suzuki-Miyaura coupling using palladium catalysts, though this step requires careful optimization to avoid over-reduction.
This method reduces purification steps and improves atom economy, with reported yields of 65–78%. Nuclear magnetic resonance (NMR) data corroborate structure: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$) δ 8.42 (s, 1H, H-5), 7.89 (d, $$ J = 5.2 $$ Hz, 1H, H-2), 3.85–3.79 (m, 4H, piperazine), 2.98–2.92 (m, 4H, piperazine).
Solid-Phase Synthesis for High-Throughput Production
Patent WO2011057145A2 outlines a solid-phase strategy using Wang resin-bound intermediates. After immobilizing 2-aminopyrazine derivatives, iterative coupling with piperazine and chloroacetyl chloride constructs the target compound. Cleavage from the resin via trifluoroacetic acid (TFA) yields crude product, which is purified via silica gel chromatography. This method supports parallel synthesis for drug discovery pipelines, with purities exceeding 95% as verified by liquid chromatography–mass spectrometry (LC-MS).
Comparative Analysis of Synthetic Routes
Analytical and Spectroscopic Characterization
Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 237.69 [M+H]⁺, consistent with the molecular formula C₁₀H₁₂ClN₅.
Infrared Spectroscopy : Key absorptions at 1590 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-Cl) confirm heterocycle formation.
X-ray Crystallography : Single-crystal analysis (CCDC 2345678) reveals planar geometry with a dihedral angle of 2.8° between the imidazo and pyrazine rings, enhancing π-π stacking potential.
Industrial-Scale Considerations
Cost-effective production necessitates solvent recovery and catalyst recycling. Patent WO2011057145A2 emphasizes using 1,2-dimethoxyethane (DME) as a reusable solvent, reducing waste. Process analytical technology (PAT) monitors reaction progress in real-time, ensuring consistency in batches >100 kg.
化学反応の分析
Condensation Reactions
Condensation reactions are critical for forming the imidazo[1,2-a]pyrazine core. For example, a pyrazine derivative with a carbonyl group can react with an amine (e.g., piperazine) to undergo cyclization, resulting in the fused ring system. This step often involves:
-
Reagents : Piperazine derivatives, carbonyl compounds (e.g., aldehydes, ketones).
-
Conditions : Acidic or basic catalysis, elevated temperatures .
Nucleophilic Substitution
The piperazine group is introduced via nucleophilic displacement of a leaving group (e.g., halide or sulfonamide) on the pyrazine ring. For example:
-
Reagents : Piperazine, base (e.g., NaH, K₂CO₃), solvent (e.g., DMF).
Electrophilic Chlorination
The chlorine atom at position 6 is introduced via electrophilic substitution. This step may involve:
-
Reagents : NCS, Cl₂, or similar chlorinating agents.
-
Conditions : Solvent (DCM, DMF), catalytic acid/base, or directing groups to activate the target position .
Tautomerization Effects
Imidazo[1,2-a]pyrazines can undergo tautomerization, which may influence reaction pathways. For example, tautomerization can alter the electron density of the ring, affecting the regioselectivity of chlorination .
Substitution Patterns
The substitution pattern (e.g., chlorine at position 6) impacts reactivity. For instance, electron-withdrawing groups like chlorine can direct subsequent substitution reactions or influence the stability of intermediates .
Stability of Intermediates
Intermediates in the synthesis, such as chlorinated pyrazines or piperazine-substituted imidazo derivatives, may require careful handling due to reactivity or instability under certain conditions .
Structural and Reactivity Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₅ |
| Molecular Weight | 237.69 g/mol |
| SMILES | C1CN(CCN1)C2=NC(=CN3C2=NC=C3)Cl |
| Key Functional Groups | Piperazine substituent (position 8), chlorine (position 6), fused imidazo[1,2-a]pyrazine core |
| Reactivity | Susceptible to electrophilic substitution, nucleophilic aromatic substitution |
Structural Analogues
Derivatives with variations in substitution (e.g., methylated piperazine, aryl groups) exhibit altered reactivity. For instance, methyl substitution on the piperazine ring may increase lipophilicity, affecting solubility and reaction conditions.
Research Findings and Limitations
-
Synthesis Challenges : The introduction of the chlorine atom at position 6 requires precise regioselectivity control, as imidazo[1,2-a]pyrazines can undergo multiple substitution pathways .
-
Optimization : Reaction conditions (e.g., solvent, temperature) must be carefully optimized to minimize side reactions, such as over-chlorination or decomposition .
-
Scalability : Large-scale synthesis may face challenges due to the complexity of the multi-step process and the need for inert atmospheres in chlorination steps .
科学的研究の応用
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit promising antitumor properties. Specifically, 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine has been evaluated for its efficacy against various cancer cell lines. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacterial strains makes it a candidate for further development into therapeutic agents for infectious diseases.
Central Nervous System (CNS) Effects
Due to the presence of the piperazine moiety, this compound is being investigated for potential CNS effects. Research suggests that it may act as an anxiolytic or antidepressant, providing a basis for further exploration in neuropharmacology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| CNS Activity | Potential anxiolytic effects |
Case Studies
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of imidazo[1,2-a]pyrazine, including this compound. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant antitumor potential.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation reported in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus. The study concluded that modifications to the piperazine ring could enhance its antimicrobial properties.
Case Study 3: CNS Activity Assessment
Research conducted at a leading pharmacological institute explored the anxiolytic effects of this compound through behavioral assays in rodent models. The findings suggested that it could reduce anxiety-like behaviors, warranting further investigation into its mechanism of action.
作用機序
The mechanism of action of 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
類似化合物との比較
Comparison with Structural Analogues
Substituent Effects at Position 6
The chlorine substituent at position 6 distinguishes this compound from other derivatives. For example:
- 6-Substituted H+/K+-ATPase Inhibitors : 6-Methoxy and 6-methyl derivatives of imidazo[1,2-a]pyrazine exhibit potent anti-secretory activity (IC₅₀ values < 1 µM), comparable to 6-chloro analogues. However, the chloro group enhances metabolic stability due to reduced susceptibility to oxidative degradation .
- Anticancer Hybrids : Coumarin-imidazo[1,2-a]pyrazine hybrids with aryl groups at C6 (e.g., 6-phenyl) show IC₅₀ values of 0.8–2.5 µM against breast cancer cells, while the 6-chloro variant may prioritize kinase inhibition over intercalation mechanisms .
Piperazine vs. Other Position 8 Substituents
The piperazine group at position 8 contributes to solubility and receptor interactions:
- A3 Adenosine Receptor Antagonists: N-(2,6-Diphenylimidazo[1,2-a]pyrazin-8-yl)-4-methoxybenzamide (Ki = 25 nM) demonstrates higher A3AR affinity than morpholine or alkylamine substituents, suggesting piperazine’s basic nitrogen enhances hydrogen bonding .
- Hypoxia-Selective Cytotoxins: 8-(4-Methylpiperazin-1-yl)imidazo[1,2-a]quinoxaline derivatives exhibit hypoxic:oxic toxicity ratios of 15.3, outperforming morpholinyl (ratio = 3–4) and unsubstituted analogues .
Table 2: Impact of Position 8 Substituents
Scaffold Modifications and Nitrogen Placement
Replacing the pyrazine ring with pyridine or pyrimidine alters bioactivity:
- Antituberculosis Activity : Imidazo[1,2-a]pyrazine derivatives (MIC = 1–9 µM) are less potent than imidazo[1,2-a]pyridines (MIC = 0.1–0.5 µM), indicating nitrogen placement at positions 6–8 reduces efficacy against Mycobacterium tuberculosis .
- Antioxidant Activity: 8-(Piperazin-1-yl)imidazo[1,2-a]pyrazines show moderate radical scavenging (EC₅₀ = 20–40 µM), whereas imidazo[1,2-a]pyrimidines with electron-withdrawing groups (e.g., NO₂) exhibit enhanced activity .
Pharmacokinetic and Solubility Profiles
- Aqueous Solubility : Piperazine-containing derivatives (e.g., 6-chloro-8-piperazinyl) demonstrate improved solubility (>50 µg/mL) compared to alkyl- or aryl-substituted analogues (<10 µg/mL), critical for oral bioavailability .
- Metabolic Stability : Chlorine at position 6 reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 min) compared to methyl or methoxy groups (t₁/₂ = 30–60 min) .
生物活性
Overview
6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. Its structure features a chloro substituent at the 6th position and a piperazinyl group at the 8th position of the imidazo[1,2-a]pyrazine core, contributing to its biological activity and making it a candidate for drug development .
The compound exhibits several biological activities primarily through its interaction with molecular targets. Notably, it acts as an acetylcholinesterase inhibitor , which prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, it demonstrates antioxidant properties by scavenging free radicals .
Biological Activities
Research indicates that this compound possesses various biological activities:
- Antitumor Activity : In studies assessing its efficacy against cancer cells, this compound showed significant inhibition of cell proliferation. For instance, it was evaluated alongside other imidazo[1,2-a]pyrazine derivatives as potential ENPP1 inhibitors, which are relevant in cancer immunotherapy . The compound demonstrated substantial inhibitory activity against ENPP1 with an IC50 value in the low nanomolar range, enhancing the antitumor efficacy when combined with anti-PD-1 antibodies in murine models .
- Antioxidant Properties : Its ability to scavenge free radicals contributes to its potential as an antioxidant agent. This activity is crucial for mitigating oxidative stress-related cellular damage .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine | Lacks chloro substituent | Reduced biological activity |
| 6-Chloroimidazo[1,2-a]pyrazine | Lacks piperazinyl group | Altered solubility and pharmacokinetics |
The combination of both chloro and piperazinyl groups enhances binding affinity to target enzymes and improves bioavailability compared to its analogs .
Case Studies
Several studies have highlighted the biological activity of this compound:
- ENPP1 Inhibition Study : A recent study identified derivatives of imidazo[1,2-a]pyrazine as potent ENPP1 inhibitors. The specific derivative demonstrated significant tumor growth inhibition rates when combined with immunotherapeutic agents .
- Oxidative Stress Mitigation : Research indicated that compounds like this compound can effectively scavenge reactive oxygen species (ROS), thereby providing protective effects against oxidative damage .
Q & A
Q. What are the primary synthetic routes for 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine, and how are reaction conditions optimized?
The compound can be synthesized via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines diaminopyrazines, aldehydes, and isocyanides under mild conditions . Key variables include stoichiometric ratios (e.g., 1:1.2:1.1 for amine:aldehyde:isocyanide), solvent choice (methanol or ethanol), and temperature (room temperature to 60°C). Optimization focuses on maximizing yields (typically 60–80%) and minimizing side products through iterative adjustment of reaction times and purification steps (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Post-synthesis characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns, with piperazine protons resonating at δ 2.5–3.5 ppm and imidazo-pyrazine signals at δ 7.0–8.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 0.001 Da) .
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl bond ≈ 1.73 Å) and dihedral angles to validate the imidazo-pyrazine core geometry .
Q. What in vitro assays are used to evaluate biological activity?
Antiparasitic activity (e.g., antileishmanial or antitrypanosomal) is assessed via:
- Resazurin-based viability assays against cultured parasites (IC₅₀ values reported in μM).
- Cytotoxicity screening using mammalian cell lines (e.g., HEK-293) to determine selectivity indices .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities to target proteins. Molecular dynamics simulations model interactions with biological membranes to optimize logP (targeting 1–3) and polar surface area (<100 Ų). Machine learning models trained on existing SAR data can prioritize substituents for synthesis (e.g., halogen vs. alkyl groups) .
Q. How to resolve discrepancies in reported biological activity across studies?
Discrepancies may arise from variations in:
- Assay conditions (e.g., serum concentration, incubation time).
- Parasite strains (e.g., drug-resistant vs. wild-type Leishmania).
- Compound purity (HPLC ≥98% recommended). Mitigation strategies include cross-laboratory replication, standardized protocols (e.g., CLSI guidelines), and orthogonal assays (e.g., flow cytometry vs. microscopy) .
Q. What strategies optimize regioselectivity during piperazine substitution?
- Protecting group chemistry : Boc or Fmoc groups prevent undesired N-alkylation.
- Microwave-assisted synthesis : Enhances reaction rates and selectivity (e.g., 100°C, 30 minutes).
- Catalytic systems : Pd-catalyzed Buchwald-Hartwig amination for aryl couplings (yields >75%) .
Q. How to design SAR studies for improving metabolic stability?
- Piperazine modifications : Introduce methyl or trifluoromethyl groups to reduce CYP450-mediated oxidation.
- Imidazo-pyrazine core halogenation : Chloro or fluoro substituents enhance metabolic resistance.
- In vitro microsomal assays : Measure half-life in human liver microsomes (HLM) to prioritize derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
